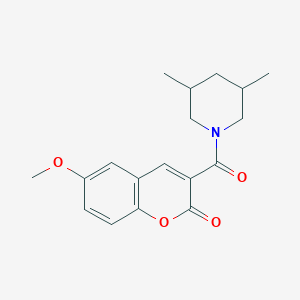

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

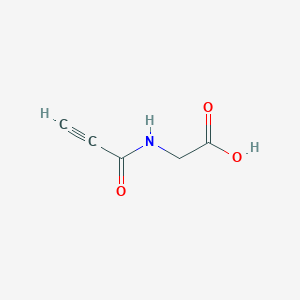

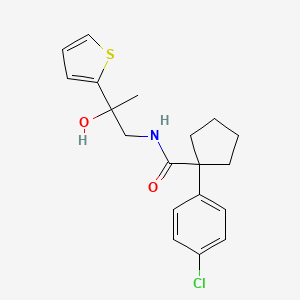

The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans. Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring. The 3,5-dimethylpiperidine-1-carbonyl group is a carbonyl group bound to a piperidine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-one core, a common structure found in many natural products and pharmaceuticals. Attached to this core would be a 3,5-dimethylpiperidine-1-carbonyl group and a methoxy group. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications

Histamine Release Inhibition

Compounds similar to the specified chemical have been isolated from medicinal plants, such as Rhododendron dauricum, exhibiting significant inhibition of histamine release, a critical response in allergic reactions. These findings suggest potential applications in developing treatments for allergies and asthma (Iwata et al., 2004).

Photochromic Properties

Chromene derivatives exhibit photochromic properties, changing color upon exposure to light, which is useful in developing optical storage devices and photo-switchable dyes. Research on chromene compounds demonstrates their potential in creating materials that respond to light stimuli, contributing to advancements in photochromic technology (Hobley et al., 2000).

Anticancer Applications

Some chromene derivatives have shown promising anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. This activity suggests their potential use as chemotherapeutic agents, highlighting the importance of chromene compounds in medicinal chemistry and oncology research (Kemnitzer et al., 2004).

Molecular Docking and Structural Analysis

Studies involving molecular docking and structural analysis of chromene derivatives have provided insights into their interactions with biological targets, such as enzymes or receptors. These findings are crucial for drug design and development, offering a path to novel therapeutics with enhanced efficacy and specificity (Sert et al., 2018).

Green Synthesis and Catalysis

Research has also focused on the development of greener synthesis methods for chromene derivatives, utilizing environmentally friendly catalysts and conditions. Such approaches aim to reduce the environmental impact of chemical synthesis, aligning with the principles of green chemistry (Li et al., 2012).

properties

IUPAC Name |

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-6-12(2)10-19(9-11)17(20)15-8-13-7-14(22-3)4-5-16(13)23-18(15)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJOPYBJWWNYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2704407.png)

![ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704410.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline](/img/structure/B2704411.png)

![(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2704412.png)

![4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2704419.png)

![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2704422.png)